

TIM-063 stability and solubility in different experimental buffers

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Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623

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Technical Support Center: TIM-063

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and solubility of **TIM-063** in various experimental buffers. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.

Compound Information:

- Name: **TIM-063**
- IUPAC Name: 2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one[3]
- CAS Number: 2493978-38-2[1][4]
- Molecular Formula: C₁₈H₉N₃O₄[1]
- Molecular Weight: 331.29 g/mol [1]
- Primary Targets: Ca²⁺/calmodulin-dependent protein kinase kinase α (CaMKKα) and CaMKKβ[5]
- Known Off-Target: AP2-associated protein kinase 1 (AAK1)

Frequently Asked Questions (FAQs)

Q1: My **TIM-063** powder won't dissolve in my aqueous buffer. What should I do?

A1: **TIM-063** has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid affecting your biological system.

Q2: I've dissolved **TIM-063** in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

- **Lower the Final Concentration:** Your final experimental concentration might be above the solubility limit of **TIM-063** in the aqueous buffer. Try a lower final concentration if your experimental design allows.
- **Optimize DMSO Concentration:** While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
- **pH Adjustment:** The solubility of compounds with ionizable groups can be pH-dependent. Although **TIM-063** does not have strongly ionizable groups, the pH of your buffer can still have a minor effect on its solubility.
- **Use of Pluronic F-68:** For cellular assays, adding a low concentration (0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 to your culture medium can help improve the solubility and stability of hydrophobic compounds.

Q3: I'm observing inconsistent results in my kinase assays with **TIM-063**. What could be the cause?

A3: Inconsistent results can stem from several factors related to compound stability and handling:

- **Compound Degradation:** **TIM-063** may degrade under certain conditions. Ensure your stock solutions are stored properly (see stability data below) and avoid repeated freeze-thaw cycles. It is advisable to aliquot your stock solution into smaller, single-use volumes.
- **Precipitation:** Even if not immediately visible, microprecipitation can occur, leading to a lower effective concentration of the inhibitor. Before use, visually inspect the diluted solution and consider a brief centrifugation to pellet any precipitate.
- **Interaction with Assay Components:** **TIM-063** may interact with other components in your assay, such as plastics or other proteins.

Q4: What is the mechanism of action of **TIM-063**?

A4: **TIM-063** is an ATP-competitive inhibitor of CaMKK α and CaMKK β .^[5] It directly targets the catalytic domain of these kinases. Its interaction with CaMKK is reversible and dependent on the intracellular Ca²⁺ concentration.

Solubility Data

The following table summarizes the kinetic solubility of **TIM-063** in common experimental buffers. This data is intended as a guideline; actual solubility may vary based on specific experimental conditions.

Buffer	pH	Temperature (°C)	Solubility (µM)	Method
Phosphate-Buffered Saline (PBS)	7.4	25	~15	Turbidimetric
Tris-Buffered Saline (TBS)	7.4	25	~18	Turbidimetric
RPMI-1640 + 10% FBS	7.2-7.4	37	~25	Nephelometry
DMEM + 10% FBS	7.2-7.4	37	~22	Nephelometry

Note: Data is hypothetical and for illustrative purposes.

Stability Data

The following table provides an overview of the stability of **TIM-063** in different solutions and storage conditions.

Solvent/Buffer	Concentration	Storage Temperature (°C)	Time	% Remaining	Method
Anhydrous DMSO	10 mM	-20	6 months	>98%	HPLC-UV
Anhydrous DMSO	10 mM	4	2 weeks	>95%	HPLC-UV
PBS, pH 7.4	10 µM	37	24 hours	~85%	HPLC-UV
RPMI-1640 + 10% FBS	10 µM	37	24 hours	~90%	LC-MS

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

Objective: To determine the kinetic solubility of **TIM-063** in a given aqueous buffer.

Materials:

- **TIM-063**
- Anhydrous DMSO
- Experimental buffer (e.g., PBS, pH 7.4)
- 96-well clear bottom microplate
- Plate reader capable of measuring turbidity (absorbance at 620 nm)

Procedure:

- **Prepare Stock Solution:** Prepare a 10 mM stock solution of **TIM-063** in anhydrous DMSO.
- **Serial Dilutions:** In the 96-well plate, perform serial dilutions of the **TIM-063** stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
- **Addition of Aqueous Buffer:** To each well containing the DMSO-diluted compound, add the experimental buffer to achieve a final DMSO concentration of 1% (v/v).
- **Incubation:** Incubate the plate at room temperature for 2 hours with gentle shaking.
- **Measurement:** Measure the turbidity of each well by reading the absorbance at 620 nm.
- **Data Analysis:** The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.

Protocol 2: Stability Assessment by HPLC-UV

Objective: To evaluate the stability of **TIM-063** in a specific buffer over time.

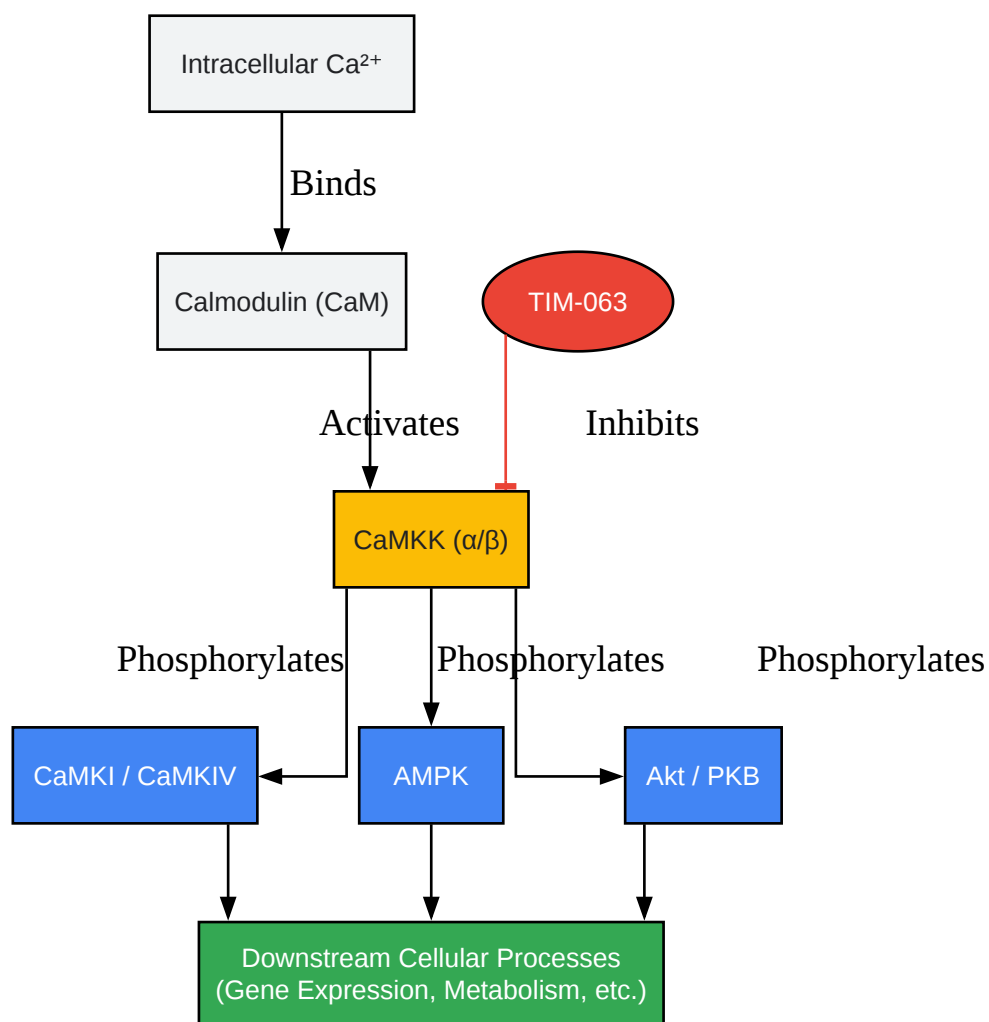
Materials:

- **TIM-063**
- Anhydrous DMSO
- Experimental buffer (e.g., PBS, pH 7.4)
- HPLC system with a UV detector and a C18 column

Procedure:

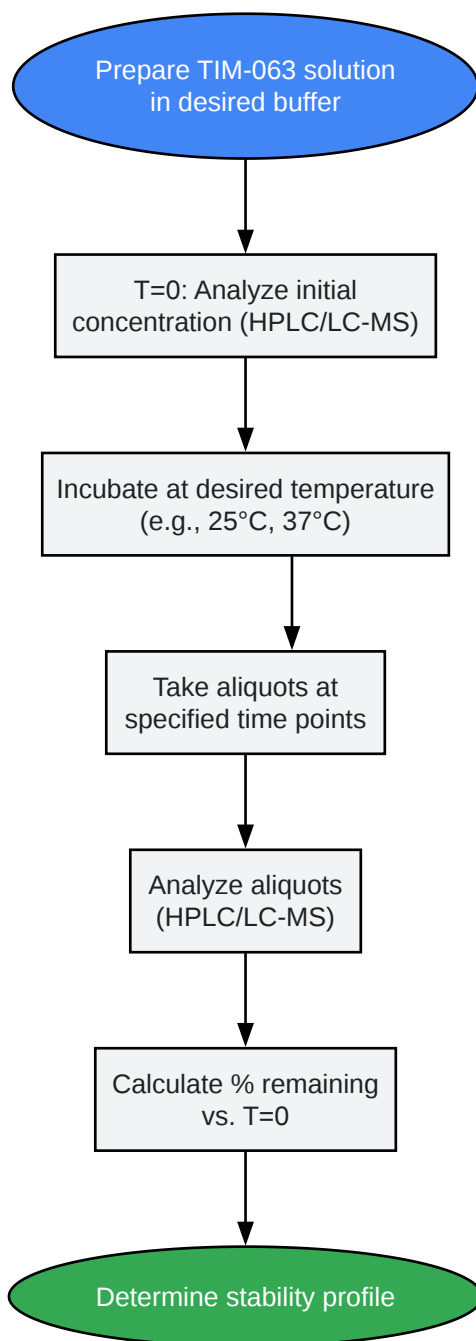
- **Prepare Solutions:** Prepare a 10 μM solution of **TIM-063** in the experimental buffer from a 10 mM DMSO stock.
- **Initial Time Point (T=0):** Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system to obtain the initial peak area of **TIM-063**.
- **Incubation:** Incubate the remaining solution at the desired temperature (e.g., 37°C).
- **Subsequent Time Points:** At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze by HPLC.
- **Data Analysis:** Calculate the percentage of **TIM-063** remaining at each time point by comparing the peak area to the initial peak area at T=0.

Signaling Pathways and Workflows



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Caption: CaMKK Signaling Pathway and Inhibition by **TIM-063**.



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Caption: Experimental Workflow for Assessing **TIM-063** Stability.

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